molecular formula C9H12O6 B093841 Cyclohexane-1,3,5-tricarboxylic acid CAS No. 16526-68-4

Cyclohexane-1,3,5-tricarboxylic acid

Cat. No. B093841
CAS RN: 16526-68-4
M. Wt: 216.19 g/mol
InChI Key: FTHDNRBKSLBLDA-UHFFFAOYSA-N
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Description

Cyclohexane-1,3,5-tricarboxylic acid (CTA) is a multifunctional compound that has been the subject of various studies due to its potential applications in supramolecular chemistry and organic synthesis. The compound features a cyclohexane ring with three carboxylic acid groups at the 1, 3, and 5 positions, which can participate in a variety of chemical reactions and form complex structures with other molecules .

Synthesis Analysis

The synthesis of cyclohexane-1,3,5-tricarboxylic acid and its derivatives has been explored through different methods. For instance, the synthesis of a functionalized cyclohexene skeleton, which is related to CTA, was achieved using L-serine as a starting material, employing ring-closing metathesis and diastereoselective Grignard reactions as key steps . Additionally, the synthesis of various isomers of cyclohexane tricarboxylic acid has been reported, with different methods leading to varying isomer compositions, highlighting the challenges and intricacies of synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of CTA and its derivatives has been extensively studied using techniques like X-ray crystallography and NMR spectroscopy. These studies have revealed that CTA molecules can adopt a chair conformation with carboxyl groups occupying equatorial positions, which is crucial for understanding their reactivity and the formation of supramolecular structures . Furthermore, the crystal structure of a related compound, 1,4-trans-cyclohexane-dicarboxylic acid, has been determined, providing insights into the conformation of the carboxylic groups in these types of molecules .

Chemical Reactions Analysis

CTA and its derivatives undergo various chemical reactions, including the formation of supramolecular structures through hydrogen bonding with organic bases. These reactions result in diverse architectures such as tapes, sheets, and interpenetrating networks, which are stabilized by strong O–H⋯O and weak C–H⋯O hydrogen bonds . Additionally, the bromination and epoxidation of cyclohexene carboxylic acids have been studied, revealing the stereochemical outcomes of these reactions and the influence of electron-withdrawing substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of CTA are influenced by its molecular structure and the presence of multiple carboxylic acid groups. These groups enable the formation of strong intermolecular hydrogen bonds, which are critical for the construction of complex supramolecular assemblies. The ability of CTA to form cocrystals with various organic bases further demonstrates its versatility and potential for creating materials with tailored properties . The conformational preferences of CTA and its derivatives, both in solution and in the solid state, are essential for understanding their reactivity and the types of structures they can form .

Scientific Research Applications

  • Structural Studies : Cyclohexane-1,3,5-tricarboxylic acid and its derivatives have been explored for their molecular structure. It was found that these molecules adopt a chair conformation in solution, and the carboxyl groups occupy equatorial positions. This structural knowledge is crucial for understanding the compound's chemical behavior and potential applications (Chan et al., 1991).

  • Liquid Crystals : The compound has been used to investigate the diversity of mesomorphism in liquid crystals. The study shows how the complexity of the molecule influences the observed behaviors, like ferroelectric behavior in trimeric compounds (Cowling et al., 2011).

  • Supramolecular Architectures : Research on supramolecular acid motifs involving Cyclohexane-1,3,5-tricarboxylic acid has revealed a variety of structures like tapes, sheets, and networks. This indicates its potential in the design of novel molecular architectures (Shan et al., 2003).

  • Phosphate Receptors : The compound has been used as a spacer in receptors for phosphate guests, showing significant association constants, demonstrating its potential in the development of selective molecular receptors (Raposo et al., 1995).

  • Conformational Effects in Reactions : Studies on the isomers of cyclohexane tricarboxylic acid have revealed different conformational effects that influence the outcome of chemical reactions, crucial for designing specific chemical synthesis processes (Balasubrahmanyam & Balasubramanian, 1973).

  • Coordination Chemistry : The coordination chemistry of cyclohexane polycarboxylic acids, including cyclohexane-1,3,5-tricarboxylic acid, has been reviewed for potential applications in materials science, particularly as magnetic materials (Lin & Tong, 2011).

  • Plasticizers : Plant oil-derived cyclohexane tricarboxylic acid triesters have been suggested as potential plasticizers, demonstrating superior properties compared to conventional plasticizers, thus providing an environmentally friendly alternative (Biermann et al., 2012).

  • Cocrystal Structures : The compound has been used in the study of cocrystal structures with various acids and bases, revealing intricate molecular arrangements and potential for the design of novel cocrystals (Bhogala et al., 2005).

  • Colloidal Forces in Dispersions : Its impact on colloidal forces in ZrO2 dispersions has been studied, showing that different configurations of the compound can lead to varied interactions like steric, hydrophobic, and bridging, which are critical for understanding colloidal stability and behavior (Chandramalar et al., 1999).

  • Enantioselective Fluorescent Recognition : The compound has been studied for its ability to act in enantioselective fluorescent recognition of chiral acids, demonstrating potential applications in chiral sensing and analysis (Li et al., 2007).

Safety And Hazards

Cyclohexane-1,3,5-tricarboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation as well as serious eye irritation . It should be stored in a cool and dark place .

properties

IUPAC Name

cyclohexane-1,3,5-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHDNRBKSLBLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937053, DTXSID901247638
Record name Cyclohexane-1,3,5-tricarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexane-1,3,5-tricarboxylic acid

CAS RN

25357-95-3, 16526-68-4, 16526-69-5
Record name 25357-95-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane-1,3,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 1,3,5-Cyclohexanetricarboxylic Acid (cis- and trans- mixture)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclohexane-1,3,5-tricarboxylic acid
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
85
Citations
H Kumagai, M Akita-Tanaka, K Inoue… - Journal of Materials …, 2001 - pubs.rsc.org
The hydrothermal synthesis, characterization, single crystal X-ray structures and magnetic properties of three-dimensional coordination polymers, [M3(CTC)2(μ-H2O)2(H2O)2]·5(H2O) (1…
Number of citations: 65 pubs.rsc.org
TL Chan, YX Cui, TCW Mak, RJ Wang… - … of crystallographic and …, 1991 - Springer
cis,cis-Cyclohexane-1,3,5-tricarboxylic acid (1) its trimethyl ester (2) and their 1,3,5-trimethylated and 1,3,5-tribenzylated derivatives were prepared, and their structures studied by two-…
Number of citations: 2 link.springer.com
J Hu, XH Lu - Molecular Crystals and Liquid Crystals, 2022 - Taylor & Francis
Full article: Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate …
Number of citations: 1 www.tandfonline.com
CK Tan, J Wang, JD Leng, LL Zheng, ML Tong - 2008 - Wiley Online Library
The reaction of freshly synthesized [Ag(NH 3 ) 2 ](OH), 2,1,3‐benzoselenadiazole (bsd) and benzene‐ or cyclohexane‐1,3,5‐tricarboxylic acid (H 3 btc/H 3 ctc) results in two new …
J Wang, YC Ou, Y Shen, L Yun, JD Leng… - Crystal Growth and …, 2009 - ACS Publications
To study the conformations and coordination chemistry of cyclohexane-1,2,4,5-tetracarboxylic acid (H 4 L), we have obtained four new coordination polymers, [Mn 2 (μ 4 -L I )(H 2 O) 6 ] (…
Number of citations: 43 pubs.acs.org
P Ballester, A Costa, PM Deyà… - Chemical …, 1997 - pubs.rsc.org
X-Ray structure of the 1 : 1 complex of a tripodal receptor and cis-cyclohexane-1,3,5-tricarboxylic acid Page 1 1 2 3b (exo) 3a (endo) (b) (a) X-Ray structure of the 1 : 1 complex of a tripodal …
Number of citations: 8 pubs.rsc.org
KL Zhong - Acta Crystallographica Section C: Structural Chemistry, 2014 - scripts.iucr.org
In the ZnII compound poly[[bis(μ3-cyclohexane-1,3,5-tricarboxylato)bis[μ3-1,3,5-tris(imidazol-1-ylmethyl)benzene]trizinc(II)] hexahydrate], {[Zn3(C18H18N6)2(C9H9O6)2]·6H2O}n, …
Number of citations: 5 scripts.iucr.org
A Hazell, H Toftlund - Acta Crystallographica Section C, 1999 - scripts.iucr.org
The structure of Kemp's acid, cis, cis-1, 3, 5-cyclohexane-1, 3, 5-tricarboxylic acid, studied previously by Rebek et al.[J. Am. Chem. Soc.(1985), 107, 7476-7481] and by Chan et al.[J. …
Number of citations: 5 scripts.iucr.org
M Furutachi, S Fuchigami, K Ako, S Goto, T Gondo… - …, 2018 - scholar.archive.org
We report the preparation of newly designed trivalent C3-symmetrical cyclic phenylboronic acid derivatives constructed on a symmetrical benzene or a cyclohexane ring. The synthesis …
Number of citations: 6 scholar.archive.org
S Remmert, C Parish - Journal of computational chemistry, 2009 - Wiley Online Library
An analysis of the conformational preferences of two maleimide substituted cyclohexane derivatives proposed as scaffolds for HIV‐1 fusion inhibitors is presented. Hybrid Low Mode‐…
Number of citations: 3 onlinelibrary.wiley.com

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